molecular formula C13H18 B14240904 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene CAS No. 489438-21-3

2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14240904
CAS No.: 489438-21-3
M. Wt: 174.28 g/mol
InChI Key: IWLFSKDJELHDKJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with a bicyclic structure. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of naphthalene derivatives. The process involves the use of hydrogen gas in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar hydrogenation process. The reaction is carried out in large reactors where naphthalene derivatives are exposed to hydrogen gas and a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. It functions as a hydrogen-donor solvent, transferring hydrogen atoms to other molecules. This property makes it useful in hydrogenation reactions and as a reducing agent in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen-donor solvent and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

489438-21-3

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

3-ethyl-3-methyl-2,4-dihydro-1H-naphthalene

InChI

InChI=1S/C13H18/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13/h4-7H,3,8-10H2,1-2H3

InChI Key

IWLFSKDJELHDKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C2C1)C

Origin of Product

United States

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